molecular formula C12H12N2O2 B13501857 (2R)-2-amino-3-(quinolin-6-yl)propanoic acid

(2R)-2-amino-3-(quinolin-6-yl)propanoic acid

Cat. No.: B13501857
M. Wt: 216.24 g/mol
InChI Key: GVUXWMQJDJQMLK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-(quinolin-6-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a quinoline ring attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(quinolin-6-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and amino acids.

    Formation of Intermediate: The quinoline ring is functionalized to introduce a suitable leaving group, followed by a nucleophilic substitution reaction with an amino acid derivative.

    Coupling Reaction: The intermediate is then coupled with the amino acid backbone under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(quinolin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinoline ring.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and appropriate solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(2R)-2-amino-3-(quinolin-6-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(quinolin-6-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the amino acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it a potential candidate for neurological research.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the quinoline ring in (2R)-2-amino-3-(quinolin-6-yl)propanoic acid.

    Quinolinic Acid: Another quinoline derivative with different functional groups.

    Aminoquinolines: Compounds with amino groups attached to the quinoline ring.

Uniqueness

This compound is unique due to its combination of an amino acid structure with a quinoline ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(2R)-2-amino-3-quinolin-6-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1

InChI Key

GVUXWMQJDJQMLK-SNVBAGLBSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)C[C@H](C(=O)O)N)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(C(=O)O)N)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.